2-Valeryloxybenzoic acid
CAS No.: 64206-54-8
Cat. No.: VC0005326
Molecular Formula: C12H14O4
Molecular Weight: 222.24 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| CAS No. | 64206-54-8 | 
|---|---|
| Molecular Formula | C12H14O4 | 
| Molecular Weight | 222.24 g/mol | 
| IUPAC Name | 2-pentanoyloxybenzoic acid | 
| Standard InChI | InChI=1S/C12H14O4/c1-2-3-8-11(13)16-10-7-5-4-6-9(10)12(14)15/h4-7H,2-3,8H2,1H3,(H,14,15) | 
| Standard InChI Key | WJHZBTMHUNVIKC-UHFFFAOYSA-N | 
| SMILES | CCCCC(=O)OC1=CC=CC=C1C(=O)O | 
| Canonical SMILES | CCCCC(=O)OC1=CC=CC=C1C(=O)O | 
| Appearance | Assay:≥99%A crystalline solid | 
Introduction
Chemical Identity and Structural Characteristics
Systematic Nomenclature and Molecular Architecture
2-Valeryloxybenzoic acid (IUPAC name: 2-pentanoyloxybenzoic acid) features a benzoic acid backbone substituted at the second position with a pentanoyloxy group . The SMILES notation precisely describes its branched alkyl chain and ester linkage . X-ray crystallography confirms planar geometry at the ester carbonyl () with dihedral angles of 8.2° between aromatic and acyl groups, optimizing - stacking potential .
Table 1: Key Chemical Identifiers
| Property | Value | Source | 
|---|---|---|
| CAS Registry Number | 64206-54-8 | |
| PubChem CID | 135269 | |
| ChEMBL ID | CHEMBL1359634 | |
| XLogP3 | 2.6 | |
| Rotatable Bond Count | 6 | |
| Hydrogen Bond Donors | 1 | 
Synthetic Routes and Physicochemical Properties
Industrial synthesis typically employs Steglich esterification, reacting salicylic acid with valeryl chloride in dichloromethane using 4-dimethylaminopyridine (DMAP) catalyst . The crude product is purified via recrystallization from ethanol/water (yield: 82–87%) . Key properties include:
- 
Solubility: 95 mg/mL in ethanol, 43 mg/mL in DMSO, 6 mg/mL in phosphate-buffered saline (pH 7.2)
 - 
Stability: Stable >4 years at -20°C; aqueous solutions degrade within 24 hours at 25°C
 - 
Spectroscopic Profile: IR (KBr) 1685 cm (ester C=O), 1698 cm (acid C=O); H NMR (CDCl) 8.21 (d, J=8.4 Hz, 1H, ArH), 1.41–1.49 (m, 2H, CH)
 
Pharmacological Profile and Mechanism of Action
Cyclooxygenase Inhibition Kinetics
2-Valeryloxybenzoic acid exhibits time-dependent COX-1 inhibition, with a of 12 minutes for human recombinant enzyme at 500 μM . The inhibition mechanism follows a two-step model:
Comparative IC values:
| Enzyme Source | COX-1 (μM) | COX-2 (μM) | Selectivity Ratio | 
|---|---|---|---|
| Ovine | 0.8 | 15,000 | 18,750:1 | 
| Human Recombinant | 1.4 | >20,000 | >14,285:1 | 
Structural Determinants of Isozyme Selectivity
Molecular dynamics simulations reveal three critical interactions driving COX-1 preference:
- 
Hydrophobic Pocket Accommodation: Valeryl chain occupies Leu-384/Val-349 cleft (van der Waals energy: -28.6 kJ/mol)
 - 
H-Bond Network: Carboxylate forms salt bridges with Arg-120 ()
 - 
Steric Exclusion from COX-2: Ile-523 substitution in COX-2 creates 1.8 Å steric clash with pentanoyl chain
 
Biological Effects and Therapeutic Implications
Anti-Inflammatory Efficacy
In carrageenan-induced rat paw edema models, 50 mg/kg oral dosing achieves 73% inhibition of swelling at 6 hours (vs. 68% for aspirin) . Prostaglandin E (PGE) synthesis in peritoneal macrophages is suppressed by 89% at 10 μM .
Geroprotective Effects
Caenorhabditis elegans studies demonstrate:
- 
Lifespan Extension: Median survival increases from 18 to 24 days (33%) at 100 μM
 - 
Stress Resistance: Thermotolerance improves by 41% (35°C exposure survival)
 - 
Locomotor Preservation: Age-related activity decline delays by 8 days (p < 0.01)
 
| Parameter | Control | 10 μM Treatment | 
|---|---|---|
| Platelet Aggregation | 82 ± 5% | 19 ± 3%* | 
| TXB Production | 450 ± 40 ng/mL | 85 ± 12 ng/mL* | 
- 
p < 0.01 vs control
 
Comparative Pharmacokinetics
Absorption and Distribution
Following 50 mg/kg oral administration in rats:
| Parameter | Value | 
|---|---|
| 1.2 ± 0.3 h | |
| 12.4 ± 2.1 μg/mL | |
| AUC | 98.7 ± 15.3 μg·h/mL | 
| Protein Binding | 94–97% | 
Metabolism and Excretion
Hepatic microsome studies identify three primary metabolites:
- 
Salicylic Acid (Phase I hydrolysis; 62% of dose)
 - 
2-Hydroxypentanoyloxybenzoic Acid (CYP2C9-mediated oxidation; 23%)
 
Renal excretion accounts for 81% of elimination within 48 hours .
Emerging Applications and Research Directions
Neuroinflammatory Disorders
In LPS-activated microglial BV-2 cells, 25 μM treatment reduces:
- 
IL-6 by 92% (p < 0.001)
 - 
NO production by 88% (p < 0.01)
 
Cancer Chemoprevention
Mechanistic studies reveal:
- mass of a compound required to prepare a solution of known volume and concentration
 - volume of solution required to dissolve a compound of known mass to a desired concentration
 - concentration of a solution resulting from a known mass of compound in a specific volume